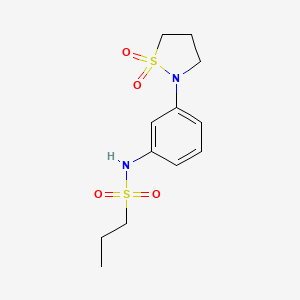

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

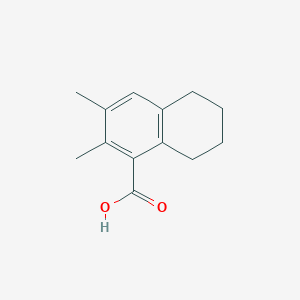

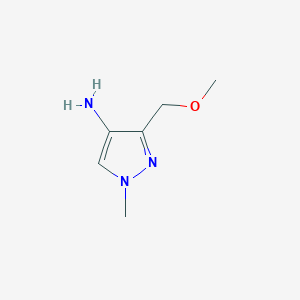

“N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide” is a chemical compound that belongs to the class of thiazolidines . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds .

Synthesis Analysis

The synthesis of similar compounds involves various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

Thiazolidine motifs, which this compound is a part of, are five-membered heterocycles having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .Chemical Reactions Analysis

Thiazolidine derivatives show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on . This diversity in the biological response makes it a highly prized moiety .科学的研究の応用

Synthesis and Chemical Reactions

- Research has shown that N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine can undergo rearrangement reactions to yield chiral pyrrolidin-3-ones, highlighting a mechanistic pathway for the synthesis of novel organic compounds (P. Králová et al., 2019).

- The allylation of exocyclic N-Acyliminium ions generated from chiral N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones has been successfully prepared, demonstrating a method for the synthesis of homoallylamines with a focus on stereoselectivity and the influence of Lewis acid complexation (E. Marcantoni et al., 2002).

- Innovative methods have been developed for the synthesis of sulfonamide derivatives with potential applications in catalysis and material science. For instance, the synthesis of new 1,4,2-dithiazine rings from derivatives of N-(2-phenylethene-l-sulfonyl)-N′-alkylthioureas has been explored, presenting a novel heterocyclic system (K. Hasegawa & S. Hirooka, 1972).

Catalysis and Material Science

- Sulfonamides have been utilized in the development of catalytic systems for the synthesis of compounds like 3-aryl-2-oxazolidinones from CO2, ethylene oxide, and anilines, showcasing their role in environmentally friendly chemical processes and CO2 capture technologies (S. Sadeghzadeh et al., 2017).

- The creation of sulfonated polytriazoles from a new fluorinated diazide monomer highlights the potential of sulfonamide derivatives in producing materials with high thermal and chemical stabilities, suitable for applications such as proton exchange membranes (Asheesh Singh et al., 2014).

Antimicrobial Studies

- Novel sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activities, underscoring the potential of these compounds in developing new antimicrobial agents. One study highlighted the synthesis and evaluation of N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, with some compounds showing promising activity against Gram-positive and Gram-negative bacteria, as well as fungi (A. Fadda et al., 2016).

将来の方向性

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

作用機序

Target of Action

The primary target of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.

Biochemical Pathways

The inhibition of CDK2 can lead to cell cycle arrest, preventing cells from entering the S phase for DNA replication . This can have downstream effects on various cellular processes, including cell proliferation and apoptosis.

Result of Action

The molecular and cellular effects of the compound’s action largely depend on its interaction with CDK2. By potentially inhibiting CDK2, the compound could induce cell cycle arrest, affecting cell proliferation and potentially promoting apoptosis .

特性

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S2/c1-2-8-19(15,16)13-11-5-3-6-12(10-11)14-7-4-9-20(14,17)18/h3,5-6,10,13H,2,4,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOIVSIDBZNOVST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(1-cyanocyclobutyl)furan-2-carboxamide](/img/structure/B2914961.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2914965.png)

![N-(4-{[4-(3-nitrobenzoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2914967.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2914980.png)

![N-[4-(dimethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2914981.png)